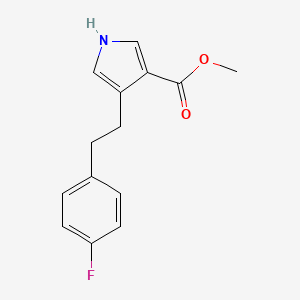

Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate

CAS No.: 1313712-14-9

Cat. No.: VC2927712

Molecular Formula: C14H14FNO2

Molecular Weight: 247.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1313712-14-9 |

|---|---|

| Molecular Formula | C14H14FNO2 |

| Molecular Weight | 247.26 g/mol |

| IUPAC Name | methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C14H14FNO2/c1-18-14(17)13-9-16-8-11(13)5-2-10-3-6-12(15)7-4-10/h3-4,6-9,16H,2,5H2,1H3 |

| Standard InChI Key | XUICAJMFKIEYTM-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CNC=C1CCC2=CC=C(C=C2)F |

| Canonical SMILES | COC(=O)C1=CNC=C1CCC2=CC=C(C=C2)F |

Introduction

Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole family, which are five-membered heterocyclic compounds containing nitrogen. Pyrroles are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. This specific compound features a pyrrole ring substituted with a carboxylate group and a fluorophenethyl moiety, suggesting potential applications in medicinal chemistry, particularly as a scaffold for drug development.

Synthesis Methods

The synthesis of Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate can be achieved through various methodologies involving pyrrole derivatives and carboxylic acid esters. The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst type to optimize yield and purity. Common solvents include acetonitrile or ethyl acetate, with bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) facilitating reactions.

Biological Activities and Applications

Pyrrole compounds, including Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate, have shown potential biological activities such as modulating inflammatory pathways or exerting cytotoxic effects against tumor cells. These properties make them promising candidates for drug development in the pharmaceutical industry.

Chemical Reactions and Stability

Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate can participate in various chemical reactions, with reaction conditions such as temperature, pressure, and solvent choice being critical for achieving desired outcomes. The stability of the compound is influenced by these conditions, which must be carefully controlled during synthesis and storage.

Future Research Directions

Future research on Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate should focus on exploring its biological activities in more detail, particularly its potential as a scaffold for drug development. This could involve in vitro and in vivo studies to assess its efficacy and safety profile. Additionally, optimizing synthesis methods to improve yield and purity will be essential for large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume